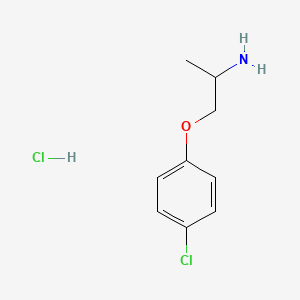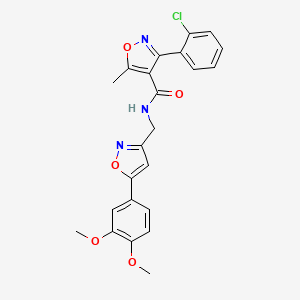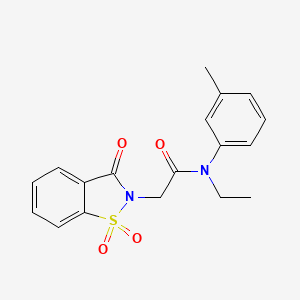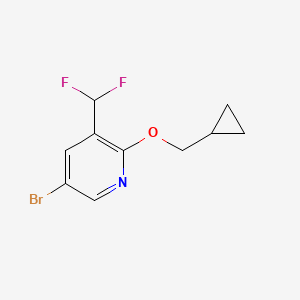
1-(4-Chlorophenoxy)propan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenoxy)propan-2-amine hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClNO·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenoxy group attached to a propan-2-amine backbone, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenoxy)propan-2-amine hydrochloride typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 1-(4-chlorophenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia or an amine to yield 1-(4-chlorophenoxy)propan-2-amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Synthetic Route:
Reaction of 4-chlorophenol with epichlorohydrin:
Reaction of 1-(4-chlorophenoxy)-2,3-epoxypropane with ammonia or an amine:
Formation of hydrochloride salt:
Analyse Des Réactions Chimiques
1-(4-Chlorophenoxy)propan-2-amine hydrochloride undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium.
Products: Corresponding ketones or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Anhydrous conditions.
Products: Corresponding alcohols or amines.
-
Substitution
Reagents: Nucleophiles like sodium azide or sodium cyanide.
Conditions: Solvent medium, typically polar aprotic solvents.
Products: Substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(4-Chlorophenoxy)propan-2-amine hydrochloride has a wide range of applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential effects on cellular processes and signaling pathways.
- Used in the development of biochemical assays.
-
Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
- Studied for its interactions with various biological targets.
-
Industry
- Utilized in the production of specialty chemicals and pharmaceuticals.
- Employed in the development of new materials and formulations.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenoxy)propan-2-amine hydrochloride can be compared with other similar compounds, such as:
-
1-(4-Chlorophenyl)propan-2-amine
- Similar structure but lacks the phenoxy group.
- Different chemical reactivity and applications.
-
1-(4-Bromophenoxy)propan-2-amine
- Similar structure but with a bromine atom instead of chlorine.
- Different reactivity and potential biological effects.
-
1-(4-Methoxyphenoxy)propan-2-amine
- Similar structure but with a methoxy group instead of chlorine.
- Different chemical properties and applications.
Propriétés
IUPAC Name |
1-(4-chlorophenoxy)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-7(11)6-12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGJTLOQFSXBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Ethylsulfonyl)(methyl)amino]benzoic acid](/img/structure/B2820973.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone](/img/structure/B2820975.png)
![2-[(2-chlorobenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol](/img/structure/B2820977.png)


![N-(4-methoxybenzenesulfonyl)-N-{4-[N-(4-methoxybenzenesulfonyl)pyridine-4-amido]phenyl}pyridine-4-carboxamide](/img/structure/B2820981.png)
![4-acetyl-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2820986.png)

![5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2820989.png)
![2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2820990.png)
